
N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is a synthetic organic compound that belongs to the class of naphthalene sulfonamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:
Naphthalene Derivatization: The naphthalene ring is functionalized with a sulfonamide group through sulfonation and subsequent amination reactions.
Dimethylamino Group Introduction: The dimethylamino group is introduced via nucleophilic substitution reactions, typically using dimethylamine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to achieve high yields and purity. Large-scale synthesis may also incorporate continuous flow processes and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced species.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or reagent in biochemical assays and studies.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1-sulfonamide: A simpler analog without the diethoxyethyl and dimethylamino groups.
N-(2,2-Diethoxyethyl)-naphthalene-1-sulfonamide: Lacks the dimethylamino group.
5-(Dimethylamino)naphthalene-1-sulfonamide: Lacks the diethoxyethyl group.
Uniqueness
N-(2,2-Diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the diethoxyethyl and dimethylamino groups may enhance its solubility, reactivity, and biological activity compared to simpler analogs.
Propriétés
Numéro CAS |
185197-39-1 |
|---|---|
Formule moléculaire |
C18H26N2O4S |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
N-(2,2-diethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H26N2O4S/c1-5-23-18(24-6-2)13-19-25(21,22)17-12-8-9-14-15(17)10-7-11-16(14)20(3)4/h7-12,18-19H,5-6,13H2,1-4H3 |
Clé InChI |
NWOQVIRDYBOYGV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



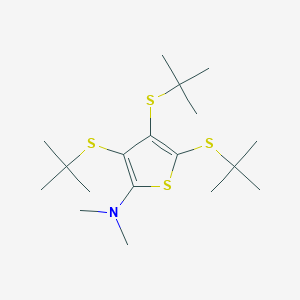
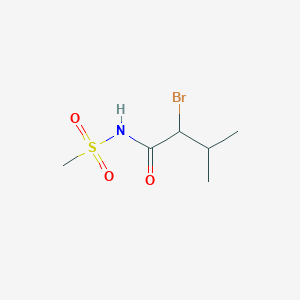


![Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate](/img/structure/B14276690.png)
![Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate](/img/structure/B14276695.png)
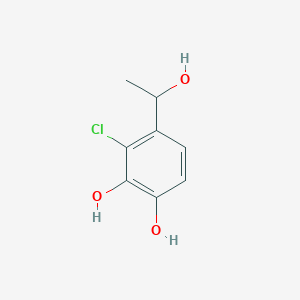
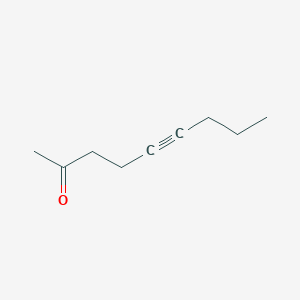
![N-(Methanesulfonyl)-N-[(trifluoromethyl)sulfanyl]methanesulfonamide](/img/structure/B14276715.png)
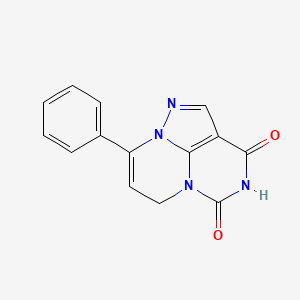
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)

